N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorophenylmethyl group, a triazole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is often formed through a reaction between an azide and an alkyne.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the triazole and oxadiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and oxadiazole rings.
Reduction: Reduction reactions can occur at the bromophenyl and fluorophenyl groups.
Substitution: The bromophenyl group is particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the bromophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cells.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is used in studies investigating the mechanisms of action of various biological processes, particularly those involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to disruption of key biological processes. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-2-chloroacetamide
- **N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-2-furoylamide
Uniqueness
Compared to similar compounds, N-(4-bromophenyl)-3-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, contributes to its stability and ability to interact with a wide range of molecular targets.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN6O2/c19-12-3-7-14(8-4-12)21-17(27)18-22-16(24-28-18)15-10-26(25-23-15)9-11-1-5-13(20)6-2-11/h1-8,10H,9H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSKMLHSJHEFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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